(3R,4R)-3-Aminopiperidin-4-ol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3R,4R)-3-Aminopiperidin-4-ol;dihydrochloride” is a chemical compound with the CAS Number: 2445749-46-0 . It has a molecular weight of 189.08 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The IUPAC name for this compound is (3R,4R)-3-aminopiperidin-4-ol dihydrochloride . The InChI code for this compound is 1S/C5H12N2O.2ClH/c6-4-3-7-2-1-5(4)8;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5-;;/m1…/s1 .Scientific Research Applications
Synthesis and Precursor Use
The compound (3R,4R)-3-Aminopiperidin-4-ol; dihydrochloride has been synthesized through various methods for use as a precursor in the synthesis of natural and synthetic aminohydroxylated piperidine alkaloid analogs. Efficient synthesis methods have been developed, involving reactions such as chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride, achieving an overall yield of 43.1% (Jiang Jie-yin, 2015). Enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols are synthesized from enantiomerically pure (3R,4S)-3,4-epoxypiperidine with amines, highlighting their importance as convenient precursors (G. Grishina et al., 2011).
Drug Metabolism and Design Insights
Studies on 4-Aminopiperidines, including derivatives of (3R,4R)-3-Aminopiperidin-4-ol; dihydrochloride, have provided insights into drug metabolism by cytochrome P450s, emphasizing the role of molecular interactions and the reactivity of side chain α-carbon hydrogens in the direction of catalysis. This understanding aids in the optimization of drug metabolism and the development of structure-based drug design approaches (Hao Sun & D. Scott, 2011).
Applications in Material Synthesis
The compound has also been utilized in the synthesis of new chiral bicyclic 3-hydroxypiperidines, achieving high diastereoselectivity in the ring expansion process. This synthesis pathway demonstrates the compound's utility in producing chiral piperidine derivatives, which are valuable in various chemical and pharmaceutical applications (J. Wilken et al., 1997).
Biocidal and Structural Analysis
Organotin(IV) dithiocarboxylates synthesized using (3R,4R)-3-Aminopiperidin-4-ol; dihydrochloride as a ligand have been investigated for their structural characteristics and biocidal activities, demonstrating the compound's role in the development of new materials with potential biological applications (Zia-ur-Rehman et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
(3R,4R)-3-aminopiperidin-4-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-4-3-7-2-1-5(4)8;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLRDSYIJUETQL-ALUAXPQUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.